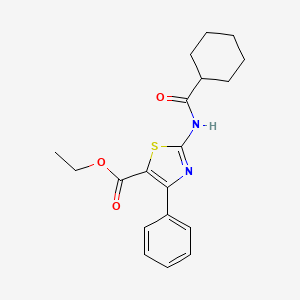

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate is a functionalized thiazole derivative characterized by three key substituents:

- Position 2: A cyclohexaneamido group (cyclohexanecarbonylamide), providing steric bulk and lipophilicity.

- Position 5: An ethyl ester, enhancing solubility in organic solvents and serving as a synthetic handle for hydrolysis or transesterification.

Propriétés

IUPAC Name |

ethyl 2-(cyclohexanecarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOWQKRSWIPPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

Amidation: The cyclohexanecarboxylic acid is converted to its corresponding amide by reacting with ammonia or an amine.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Analyse Des Réactions Chimiques

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the sulfur atom, using reagents like sodium hydride and alkyl halides.

Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic, steric, and biological properties. Key comparisons include:

Key Observations :

- The cyclohexaneamido group in the target compound introduces a carbonyl oxygen, enabling hydrogen bonding (unlike cyclohexylamino in ), which may improve target binding in biological systems .

- Bulky substituents (e.g., diphenylamino ) reduce conformational flexibility but enhance hydrophobic interactions.

Substituent Variations at Position 4

Position 4 substituents modulate aromaticity and steric effects:

Key Observations :

Substituent Variations at Position 5

The ester group at position 5 is a common feature, but the alkyl chain length varies:

Key Observations :

- Ethyl esters (target compound) balance hydrolysis kinetics and lipophilicity better than methyl esters .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-cyclohexaneamido-4-phenyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives typically involves cyclization of precursors like thiourea with α-halo ketones. For example, analogous compounds (e.g., ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate) are synthesized via cyclization of 2-bromoacetophenone with thiourea, followed by esterification using ethyl chloroformate under basic conditions (e.g., K₂CO₃ in ethanol at 40°C) . Key parameters include:

- Temperature : Higher temperatures (80–90°C) improve cyclization but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents like DMF enhance reactivity for alkylation/acylation.

- Substituent effects : Steric hindrance from the cyclohexaneamido group may necessitate longer reaction times or elevated temperatures compared to methyl/phenyl analogs.

Q. How can structural characterization of this compound be methodically validated?

Use a multi-technique approach:

- NMR : Confirm ester (δ ~4.3 ppm for CH₂CH₃), thiazole ring protons (δ ~7.0–8.5 ppm), and cyclohexaneamido NH (δ ~8–10 ppm) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₉H₂₁N₃O₃S, calculated m/z 376.13).

- X-ray crystallography : Resolve steric interactions between the phenyl and cyclohexaneamido groups, which influence molecular packing .

Advanced Research Questions

Q. How do substituents at the 2-position (cyclohexaneamido vs. methyl/chloro) modulate bioactivity and reactivity?

Substituents critically affect electronic and steric properties:

- Electron-withdrawing groups (e.g., chloro) increase electrophilicity at the thiazole ring, enhancing nucleophilic substitution.

- Bulky groups (e.g., cyclohexaneamido) hinder reactions at adjacent sites, directing functionalization to the 5-carboxylate or phenyl ring .

- Biological activity : Methyl groups in analogs show moderate antimicrobial activity (MIC ~50 µg/mL), while bulkier amides (e.g., benzamido) improve target binding in kinase assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole derivatives?

Address discrepancies via:

- Dose-response standardization : Use consistent molar concentrations (e.g., 10–100 µM) across assays to compare IC₅₀ values.

- Cellular context : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for metabolic differences.

- Computational docking : Model interactions with targets (e.g., EGFR kinase) to identify steric clashes caused by the cyclohexaneamido group .

Q. How can continuous flow reactors improve the scalability of synthesizing this compound?

Adopt industrial protocols from analogous thiazoles:

- Residence time optimization : 2–5 minutes at 80°C in ethanol maximizes yield (>85%) while minimizing side products .

- Automated pH control : Maintain pH 7–8 during esterification to prevent hydrolysis.

- In-line analytics : Use FTIR or UV-Vis to monitor reaction progression and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.